molecular formula C5H4Br2S B6597321 2,4-dibromo-3-methylthiophene CAS No. 53119-66-7

2,4-dibromo-3-methylthiophene

Cat. No. B6597321
CAS RN: 53119-66-7
M. Wt: 255.96 g/mol
InChI Key: XLFOWVGHYFPKMU-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-methylthiophene is a chemical compound with the molecular formula C5H4Br2S and a molecular weight of 255.95826 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 2,4-dibromo-3-methylthiophene involves a mixture of 3-methylthiophene, glacial acetic acid (AcOH), and sodium acetate (NaOAc). This mixture is stirred and heated to 60°C, and bromine is added dropwise to keep the temperature below 85°C. The mixture is then heated at 85°C for 5 hours to convert to 2,4,5-tribromo-3-methylthiophene. Water is added, and the reaction temperature is dropped to 60°C. Zinc dust is carefully added in 5-10 g portions to keep the temperature below 85°C. The mixture is heated to 100°C for 8 hours, then cooled to 25°C. Water and hexanes are then added. The mixture is stirred for 30 minutes, and the organic layer is separated, washed with water, then saturated with sodium bicarbonate solution (NaHCO3), then concentrated to give an orange oil .


Molecular Structure Analysis

The molecular structure of 2,4-dibromo-3-methylthiophene consists of a five-membered ring with one sulfur atom and two bromine atoms attached to the carbon atoms at the 2nd and 4th positions, respectively. A methyl group is attached to the carbon atom at the 3rd position .


Physical And Chemical Properties Analysis

2,4-Dibromo-3-methylthiophene is a solid substance . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Environmental Impact Assessment

  • 2,4-Dichlorophenol, a compound related to 2,4-dibromo-3-methylthiophene, has been extensively studied for its environmental impact, particularly in aquatic environments. It's known for moderate toxicity to mammalian and aquatic life, with the potential for considerable toxicity to fish upon long-term exposure. The persistence of such compounds in the environment can vary greatly, being influenced by factors such as the presence of adapted microflora capable of biodegrading these compounds, with bioaccumulation expected to be low (Krijgsheld & Gen, 1986).

Research Trends and Scientometric Analysis

  • A scientometric review of 2,4-Dichlorophenoxyacetic acid (a compound closely related to 2,4-dibromo-3-methylthiophene), used globally in agriculture, reveals rapid advancements in the understanding of its toxicology and mutagenicity. The review outlines global trends, identifies research gaps, and emphasizes the need for future studies to focus on aspects like molecular biology, especially gene expression and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).

Thermoelectric Materials

  • Poly(3,4-ethylenedioxythiophene), similar in structure to 2,4-dibromo-3-methylthiophene, has shown promise as an organic thermoelectric material. Recent systematic research has highlighted its potential in niche applications where properties like weight, size, and flexibility are paramount (Yue & Xu, 2012).

Sorption Studies

  • Studies on 2,4-Dichlorophenoxyacetic acid and similar phenoxy herbicides have provided insights into their sorption behavior in soils and minerals. Understanding these sorption mechanisms is crucial for predicting the environmental behavior of such compounds (Werner, Garratt, & Pigott, 2012).

Conductive Polymers

  • Research into conductive polymers like Poly(3,4-ethylenedioxythiophene), related to 2,4-dibromo-3-methylthiophene, has focused on enhancing their thermoelectric performance. Treatment methods have been developed to enhance performance, with progress in this area paving the way for more efficient organic thermoelectric materials (Zhu et al., 2017).

Biodegradation and Environmental Remediation

  • The extensive use of herbicides like 2,4-Dichlorophenoxyacetic acid in agriculture has raised concerns about environmental damage and human health. Studies have focused on the role of microorganisms in degrading these compounds and mitigating their impact on the environment (Magnoli et al., 2020).

Environmental Contamination

  • The presence of polychlorinated dibenzothiophenes in environments like the Passaic River has been studied, with investigations into their sources and impact. Such research is crucial for understanding the environmental and health implications of industrial activities and chemical contamination (Huntley et al., 1994).

Future Directions

Thiophene derivatives, including 2,4-dibromo-3-methylthiophene, have potential applications in various fields such as medicinal chemistry, material science, and organic electronics . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods and investigating the biological activities of these compounds .

properties

IUPAC Name

2,4-dibromo-3-methylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2S/c1-3-4(6)2-8-5(3)7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFOWVGHYFPKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308333
Record name 2,4-Dibromo-3-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-3-methylthiophene

CAS RN

53119-66-7
Record name 2,4-Dibromo-3-methylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53119-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-3-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A catholyte of 300 ml of methanol, 100 ml of methylene chloride, 15 g of zinc chloride, 0.5 g of methyltrioctylammonium chloride and 31 g of 3-methyl-2,4,5-tribromothiophene were electrolysed in electrolysis cell 1 at a current density of 50 mA/cm2 at the start and 25 mA/cm2 at the end of the batch, a voltage of 4 or 3 V, a temperature of 34° to 24° C. and pH of -0.8. The current consumption was 14.8 Ah. After addition of 500 ml of water to the catholyte and working up as described in Example 1, 17.4 g of 2,4-dibromo-3-methylthiophene (yield: 73.4%), 0.71 g of 2,3-dibromo-4-methylthiophene (yield: 3%) and 2.92 g of 4-bromo-3-methylthiophene (yield: 17.8%) were obtained.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Quantity
15 g
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
JW Hull Jr, DR Romer, DE Podhorez… - Beilstein Journal of …, 2007 - beilstein-journals.org
Background Dow AgroSciences has been investigating a new family of functionalized 2, 6-dihaloaryl 1, 2, 4-triazole insecticides featuring specifically targeted insecticidal activities …
Number of citations: 23 www.beilstein-journals.org
RH Mitchell, VS Iyer - Journal of the American Chemical Society, 1996 - ACS Publications
2,4-Bis(bromomethyl)-3-methylthiophene was synthesised as an intermediate to prepare the strained thiophenobenzophanediene 11, which readily thermally valence isomerizes to the …
Number of citations: 18 pubs.acs.org
PJM Wakkers, MJ Janssen… - Organic Mass …, 1972 - Wiley Online Library
The ratio [M  D]/{[M‐D] + [M  H]} in the 70 eV mass spectra of six deuterated 3‐methylthiophenes has been determined. From these values the mole fractions of the molecular ions …
Number of citations: 12 onlinelibrary.wiley.com
HC Van der Plas, DA De Bie… - Recueil des Travaux …, 1974 - Wiley Online Library
On treatment of 2‐bromothiophene, 2,3‐, 2,4‐, and 2,5‐dibromothiophene with potassium amide in liquid ammonia at − 75, a bromine migration of position α to position β of the …
Number of citations: 26 onlinelibrary.wiley.com
K Dittmer, RP Martin, W Herz… - Journal of the American …, 1949 - ACS Publications
In the course of our work dealing with the synthesis of possible amino acid antagonists, we had occasion to study the reaction of 2-and 3-methylthiophenes with N-bromosuccinimide. Of …
Number of citations: 59 pubs.acs.org
MSJ Sang - 2017 - search.proquest.com
The work presented in this thesis describes the design and preparation of asymmetrical, amphiphilic dithienylethenes (DTEs). In general, enhancing the photochromic properties of …
Number of citations: 3 search.proquest.com
MSJ Sang, J Cai, YS Kandasamy… - Canadian Journal of …, 2019 - cdnsciencepub.com
A synthetic route for the preparation of amphiphilic asymmetrical dithienylethenes that incorporate methyl groups at the 4- and 4′-positions and an aryl group at one of the reactive …
Number of citations: 1 cdnsciencepub.com
VS Iyer - 1994 - dspace.library.uvic.ca
Arom atic compounds constitute a broad class of chemicals and are connected to a wide range of topics, starting from the chemical evolution of life 1 to carcinogenicity. 2 Yet, arom …
Number of citations: 5 dspace.library.uvic.ca
T Hirose, K Matsuda, M Irie - The Journal of organic chemistry, 2006 - ACS Publications
Diarylethene derivatives with hexaethylene glycol side chains were synthesized and their self-assembling and photochromic reactivity were investigated. The diarylethenes showed …
Number of citations: 150 pubs.acs.org
WF Fobare, WR Solvibile, AJ Robichaud… - Bioorganic & medicinal …, 2007 - Elsevier
A series of thiophene-substituted acylguanidines were designed from a pyrrole substituted acylguanidine HTS lead. This template allowed a greater flexibility, through differential Suzuki …
Number of citations: 71 www.sciencedirect.com

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